N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a pyrimidoindole moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Mechanism of Action
Target of Action
The primary target of N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide, also referred to as PBI1 , is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system. It is part of the innate immune response and is responsible for detecting lipopolysaccharides (LPS) and other pathogen-associated molecular patterns (PAMPs) to initiate an immune response .
Mode of Action
PBI1 interacts with TLR4, leading to the activation of macrophages . This interaction results in unique activation characteristics and expression patterns compared to treatment with LPS . The activation of TLR4 by PBI1 triggers a cascade of intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines .
Biochemical Pathways
The activation of TLR4 by PBI1 leads to the activation of several downstream signaling pathways, including the NF-κB pathway . This results in the transcription of genes involved in inflammation and immune response . The activation of these pathways enhances the phagocytic efficiency of macrophages, making them more effective at engulfing and destroying pathogens .
Result of Action
The activation of TLR4 by PBI1 results in enhanced macrophage phagocytic efficiency . This means that macrophages are more effective at engulfing and destroying pathogens, leading to a stronger immune response . This anti-tumor immune behavior could potentially be used in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical conversion of 5-azido-4-phenylpyrimidine to 5H-pyrimido[5,4-b]indole . This intermediate is then subjected to further reactions to introduce the chlorobenzyl and thioacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]-indol-4-amine: Another cruzain inhibitor with a similar pyrimidoindole structure.
5-azido-4-phenylpyrimidine: A precursor in the synthesis of pyrimidoindole derivatives.
Uniqueness
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHOLJEEIJJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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